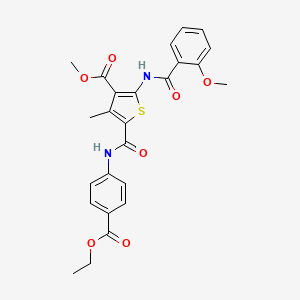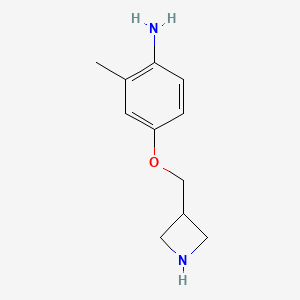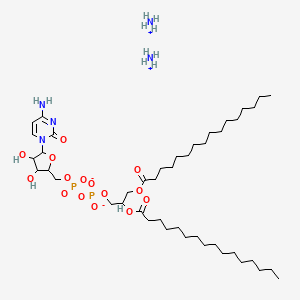![molecular formula C23H23IN2S B12070597 (2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide CAS No. 2642-25-3](/img/structure/B12070597.png)
(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The benzothiazole core consists of a benzene ring fused with a thiazole ring.
- The ethyl group (C2H5) is attached to the benzothiazole ring.
- The quinolinium moiety (1-ethylquinolin-1-ium-4-yl) is connected via a double bond.
- The iodide ion (I-) serves as the counterion.
- Overall, this compound exhibits interesting properties due to its intricate arrangement of functional groups.
Méthodes De Préparation
- Synthetic routes for this compound may involve several steps, but I’ll highlight key strategies:
Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO): have been explored as starting points. Alkylation of DABCO followed by reaction with various nucleophiles can lead to the desired structure.
Aromatic aldehyde and o-phenylenediamine: can be used to construct the benzothiazole ring.
- Industrial production methods may vary, but efficient synthetic routes are essential for large-scale production.
Analyse Des Réactions Chimiques
- This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may alter the double bonds or other functional groups.
Substitution: Substituents can be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and regioselectivity.
Applications De Recherche Scientifique
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Consider applications in materials science or catalysis.
Mécanisme D'action
- The compound’s effects likely involve interactions with specific molecular targets.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Targets: Investigate binding to receptors, enzymes, or transporters.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight its distinctive features (e.g., fused benzothiazole-quinolinium structure).
Similar Compounds: Explore related molecules (e.g., other benzothiazoles, quinolinium derivatives).
Propriétés
Numéro CAS |
2642-25-3 |
|---|---|
Formule moléculaire |
C23H23IN2S |
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C23H23N2S.HI/c1-3-24-17-16-18(19-11-5-6-12-20(19)24)10-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ZWIKBMUTEGLNPC-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)





![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)



